molecular formula C6H7N B2850586 3-Cyclopropylprop-2-enenitrile CAS No. 1016161-31-1; 5687-79-6

3-Cyclopropylprop-2-enenitrile

Cat. No.: B2850586
CAS No.: 1016161-31-1; 5687-79-6
M. Wt: 93.129
InChI Key: AHJKTMQDOYBLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopropylprop-2-enenitrile is an unsaturated nitrile characterized by a cyclopropyl substituent attached to a propenenitrile backbone. Its molecular formula is C₆H₇N, with a molecular weight of 93.13 g/mol. The compound’s structure combines the electronic effects of the nitrile group with the steric and electronic influences of the strained cyclopropyl ring. This unique combination makes it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where rigidity and reactivity are critical .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-cyclopropylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-5-1-2-6-3-4-6/h1-2,6H,3-4H2/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHJKTMQDOYBLSR-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C=CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1/C=C/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Cyclopropylprop-2-enenitrile, two analogous compounds are analyzed: Pent-3-enenitrile (linear unsaturated nitrile) and 3-Cyclopentylprop-2-enenitrile (cyclopentyl-substituted analog). Key differences in molecular properties, reactivity, and applications are highlighted below.

Table 1: Comparative Analysis of this compound and Analogs

Property This compound Pent-3-enenitrile 3-Cyclopentylprop-2-enenitrile
Molecular Formula C₆H₇N C₅H₇N C₈H₁₁N
Molecular Weight (g/mol) 93.13 (theoretical) 81.12 121.18
XLogP3 ~1.8 (estimated) Not reported 2.4
Hydrogen Bond Acceptors 1 1 1
Rotatable Bonds 1 2 1
Ring Strain High (cyclopropane) None Low (cyclopentane)
Stereocenters 0 0 1 defined bond stereocenter

Key Findings

Structural and Electronic Effects :

  • The cyclopropyl group in this compound introduces significant ring strain, enhancing its reactivity in cycloaddition and electrophilic addition reactions compared to the less strained 3-Cyclopentylprop-2-enenitrile .
  • Pent-3-enenitrile , lacking a cyclic substituent, exhibits greater conformational flexibility (2 rotatable bonds) but reduced steric hindrance .

Hydrophobicity (XLogP3) :

  • The cyclopentyl analog’s higher XLogP3 (2.4 ) reflects its increased hydrophobicity due to the larger hydrocarbon ring, whereas the cyclopropyl variant’s estimated XLogP3 (~1.8) suggests moderate lipophilicity, balancing strain and substituent size .

Synthetic Utility :

  • This compound is favored in medicinal chemistry for creating rigid scaffolds, while Pent-3-enenitrile serves as a precursor for polymers or linear nitrile derivatives .
  • The defined stereocenter in 3-Cyclopentylprop-2-enenitrile makes it useful in enantioselective synthesis, a feature absent in the cyclopropyl analog .

Safety and Handling: Pent-3-enenitrile requires stringent safety measures (e.g., ventilation, protective gear) due to inhalation and dermal toxicity risks, common to many nitriles .

Research Implications and Gaps

While This compound shares functional group similarities with its analogs, its distinct reactivity profile (driven by cyclopropane strain) warrants further study. Comparative pharmacokinetic data and detailed hazard assessments for the cyclopropyl variant remain underrepresented in literature, highlighting opportunities for future research.

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